molecular formula C18H15N5O2S B2637573 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1795296-69-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2637573
CAS No.: 1795296-69-3
M. Wt: 365.41
InChI Key: YGLRNSNABIXJGD-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that features a unique structure combining imidazo[2,1-b]thiazole and pyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(imidazo[2,1-b]thiazol-6-yl)aniline with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the acetamide moiety.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Pyrimidine-5-carboxaldehyde
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its combination of imidazo[2,1-b]thiazole and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-12-8-17(25)23(11-19-12)10-16(24)20-14-5-3-2-4-13(14)15-9-22-6-7-26-18(22)21-15/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLRNSNABIXJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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